molecular formula C12H9ClFN3O B5737954 N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea

Cat. No.: B5737954
M. Wt: 265.67 g/mol
InChI Key: XMQYRMBCLPZAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea (CFPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPU is a small molecule inhibitor that has been found to be effective in inhibiting several enzymes and proteins in biological systems.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea inhibits enzymes and proteins by binding to their active sites, preventing them from carrying out their functions. This compound has been found to be a competitive inhibitor of CDK4, binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and inhibits cell cycle progression, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and reducing tumor size. This compound has also been found to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has limitations, including its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several potential future directions, including its use in drug discovery and cancer therapy. This compound can be used as a lead compound for the development of new drugs that target CDK4 and other enzymes. This compound can also be used in combination with other drugs to enhance their efficacy in cancer therapy. Additionally, this compound can be modified to improve its solubility and bioavailability, making it more suitable for use in clinical settings.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to be effective in inhibiting several enzymes and proteins, making it a potential candidate for drug discovery and cancer therapy. This compound has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has several potential future directions, making it an exciting area of research in the scientific community.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline and 4-pyridinecarboxylic acid followed by the addition of isocyanate. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis of this compound has been optimized to ensure high yields and purity levels, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been found to inhibit several enzymes, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. Inhibition of CDK4 has been shown to be effective in treating cancer, making this compound a potential candidate for cancer therapy.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-10-7-9(1-2-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQYRMBCLPZAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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